4-Isopropoxy-2,6-dimethylbenzoic acid
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Overview
Description
4-Isopropoxy-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, characterized by the presence of isopropoxy and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-2,6-dimethylbenzoic acid typically involves the alkylation of 2,6-dimethylbenzoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-2,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
4-Isopropoxy-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-isopropoxy-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
2,6-Dimethylbenzoic Acid: Lacks the isopropoxy group, resulting in different chemical and physical properties.
4-Isopropoxybenzoic Acid: Lacks the dimethyl groups, affecting its reactivity and applications.
4-Methoxy-2,6-dimethylbenzoic Acid: Contains a methoxy group instead of an isopropoxy group, leading to variations in its chemical behavior.
Uniqueness: 4-Isopropoxy-2,6-dimethylbenzoic acid is unique due to the combination of isopropoxy and dimethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2,6-dimethyl-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLZIWTSGVMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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